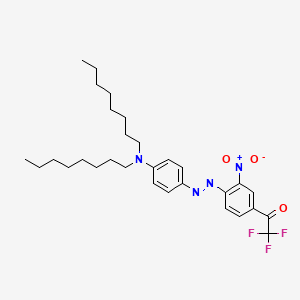

4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene

Descripción

4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is a functionalized azobenzene derivative characterized by three distinct substituents:

- 2-Nitro group: An electron-withdrawing group (EWG) at the ortho position on the first benzene ring.

- 4-Trifluoroacetyl group: A strongly electron-withdrawing substituent at the para position on the same ring.

- 4'-Dioctylamino group: A bulky electron-donating group (EDG) at the para position on the second benzene ring.

This unique combination of substituents imparts significant polarity, photoresponsive behavior, and solubility in organic solvents. The trifluoroacetyl group enhances electronic asymmetry, while the dioctylamino chain promotes solubility in non-polar media .

Propiedades

IUPAC Name |

1-[4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrophenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41F3N4O3/c1-3-5-7-9-11-13-21-36(22-14-12-10-8-6-4-2)26-18-16-25(17-19-26)34-35-27-20-15-24(23-28(27)37(39)40)29(38)30(31,32)33/h15-20,23H,3-14,21-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAZMIJAVAHTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514460 | |

| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684281-90-1 | |

| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene typically involves multiple steps, starting with the preparation of the azobenzene core. The azobenzene core is synthesized through a diazotization reaction followed by a coupling reaction with aniline derivatives . The trifluoroacetyl group is then introduced through an acylation reaction using trifluoroacetic anhydride . The nitro group is added via nitration using concentrated nitric acid and sulfuric acid . Finally, the dioctylamino group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps .

Análisis De Reacciones Químicas

4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene undergoes various chemical reactions, including:

Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives and substituted azobenzenes .

Aplicaciones Científicas De Investigación

4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene involves its ability to undergo specific chemical reactions that result in changes in its electronic structure . These changes can be detected using various analytical techniques, making it useful as a chromoreactand . The molecular targets and pathways involved in its mechanism of action include interactions with specific enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties

The electronic behavior of azobenzene derivatives is governed by substituent type, position, and electron-donating/withdrawing capabilities:

Key Observations :

- The target’s trifluoroacetyl group is a stronger EWG than acetyl or nitro, leading to a more polarized structure and redshifted absorption spectra compared to analogs like Compound D .

- The dioctylamino group provides superior solubility in organic solvents (e.g., hexane, toluene) compared to dimethylamino or hydroxy substituents .

Physicochemical and Application-Based Differences

Stability and Reactivity

- Thermal Stability : The trifluoroacetyl group increases thermal stability compared to acetylated analogs, while the nitro group may sensitize the compound to photodegradation .

- Reactivity: The target’s electron-deficient ring is prone to nucleophilic attacks at the trifluoroacetyl position, unlike dimethylamino derivatives, which undergo electrophilic substitution .

Actividad Biológica

4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene (CAS No. 684281-90-1) is a synthetic azo compound notable for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking two aromatic systems, with a dioctylamino substituent and trifluoroacetyl group contributing to its lipophilicity and reactivity. Its molecular formula is C19H22F3N3O3, and it has a molecular weight of approximately 397.39 g/mol.

The biological activity of 4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is primarily attributed to its ability to undergo photoisomerization. This property allows the compound to interact with biological systems in a light-responsive manner, which can be harnessed for various applications, including drug delivery and bioimaging.

Key Mechanisms:

- Photoisomerization : The compound can switch between trans and cis forms upon exposure to light, influencing its interaction with biological targets.

- Fluorescence : It serves as a fluorescent probe in biological studies, enabling real-time monitoring of cellular processes.

Biological Activities

Research indicates that 4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Cellular Imaging : Its fluorescent properties make it suitable for use in cellular imaging techniques.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity. The mechanism involved apoptosis induction, as evidenced by increased annexin V staining and caspase activation.

- Fluorescent Probing : In another investigation, researchers utilized 4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene as a fluorescent probe to study membrane dynamics in living cells. The compound's ability to integrate into lipid bilayers allowed for visualization of membrane fluidity changes under varying conditions.

Research Findings

Recent advancements have highlighted the following findings related to the biological activity of 4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.